molecular formula C9H12IN B8626668 4-Iodo-2-isopropylaniline

4-Iodo-2-isopropylaniline

Cat. No.: B8626668
M. Wt: 261.10 g/mol
InChI Key: DWQGELZWNCZPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strategic Importance of Iodo-Substituted Aryl Amines in Contemporary Synthesis

Iodo-substituted aryl amines are of significant strategic importance in modern organic synthesis primarily due to the reactivity of the carbon-iodine bond. acs.org The iodine atom is an excellent leaving group, which facilitates a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. wjpmr.com These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials. wjpmr.com

Furthermore, the amino group can be readily modified or can direct the regioselectivity of subsequent reactions, adding another layer of synthetic utility. rsc.org The interplay between the electron-donating amino group and the electron-withdrawing, yet polarizable, iodine atom can influence the electronic properties of the aromatic ring, which can be exploited in the design of novel organic molecules with specific electronic or photophysical properties. sci-hub.se The development of efficient methods for the synthesis of iodo-substituted aryl amines remains an active area of research, with recent advancements focusing on metal-free and environmentally benign iodination procedures. acs.orgmdpi.com

Contextual Overview of 4-Iodo-2-isopropylaniline within the Landscape of Functionalized Anilines

Within the broad class of functionalized anilines, this compound stands out as a unique building block. acs.org Functionalized anilines are crucial components in a vast array of chemical industries, serving as precursors to dyes, polymers, and pharmaceuticals. nih.gov The specific substitution pattern of this compound, with an iodine atom at the 4-position and an isopropyl group at the 2-position, imparts a distinct set of properties and reactivity.

The isopropyl group, a sterically bulky substituent, can influence the conformation of the molecule and direct the approach of reagents in a regioselective manner. sci-hub.se This steric hindrance can be advantageous in controlling the outcome of synthetic transformations. The iodine atom at the para-position to the amino group is well-positioned for various coupling reactions, while the amino group itself can be a site for further functionalization. googleapis.comgoogle.com This trifunctional nature—the amino group, the iodine atom, and the isopropyl group—makes this compound a valuable intermediate in the synthesis of complex, highly substituted aromatic compounds.

Recent research has highlighted the importance of functionalized anilines in the development of new therapeutic agents. nih.gov The aniline (B41778) moiety is a common scaffold in many biologically active molecules, and the ability to introduce diverse substituents onto the aniline ring is crucial for optimizing pharmacological properties. acs.org The unique substitution pattern of this compound makes it a promising candidate for the synthesis of novel compounds with potential applications in medicinal chemistry. google.com

Problem Statement and Research Aims for Comprehensive Investigation of this compound

Despite its potential, a comprehensive investigation into the chemical properties and synthetic utility of this compound is lacking in the scientific literature. While its synthesis has been reported, a detailed exploration of its reactivity and its application as a versatile building block in advanced organic synthesis has not been fully realized. prepchem.com

The primary research aim of this article is to provide a thorough and scientifically accurate overview of this compound. This will be achieved by:

Synthesizing and characterizing the compound: Detailing established synthetic routes and providing key analytical data.

Investigating its reactivity: Exploring its participation in a range of important organic reactions, with a focus on cross-coupling and functional group transformations.

Highlighting its potential applications: Demonstrating its utility as a precursor to more complex and potentially valuable molecules.

By systematically addressing these aims, this article will serve as a valuable resource for organic chemists interested in utilizing this compound in their synthetic endeavors.

Chemical Profile of this compound

PropertyValue
Molecular Formula C9H12IN
Molecular Weight 261.10 g/mol
CAS Number 76842-13-2
Appearance Crude dark unstable oil prepchem.com

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of 2-isopropylaniline (B1208494). prepchem.com One reported procedure utilizes iodine monochloride as the iodinating agent in the presence of sodium acetate (B1210297) and acetic acid. prepchem.com In this reaction, 2-isopropylaniline is treated with iodine monochloride at room temperature. prepchem.com After the reaction is complete, the volatile materials are removed, and the residue is worked up to yield the crude product as a dark, unstable oil. prepchem.com Purification can be achieved through column chromatography on silica (B1680970) gel. prepchem.com

Another synthetic approach employs N-iodosuccinimide (NIS) as the iodinating reagent. google.com In this method, 2-isopropylaniline is dissolved in a mixture of methanol (B129727) and water and cooled to a low temperature. google.com Sodium hydroxide (B78521) and NIS are then added to the solution to effect the iodination. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

4-iodo-2-propan-2-ylaniline

InChI

InChI=1S/C9H12IN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3

InChI Key

DWQGELZWNCZPIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)N

Origin of Product

United States

Synthetic Methodologies for 4 Iodo 2 Isopropylaniline and Structural Analogs

Direct Halogenation Strategies for Aryl Amines

Direct iodination of aryl amines offers a straightforward route to iodo-substituted anilines. However, controlling the position of iodination is a significant challenge.

Electrophilic Iodination Protocols and Regioselectivity Challenges

Electrophilic aromatic substitution is a fundamental method for introducing an iodine atom onto an aromatic ring. nih.gov For activated rings like anilines, direct iodination can be achieved using various iodinating agents. Common reagents include molecular iodine (I₂), often in the presence of an oxidizing agent to generate a more potent electrophile. nih.govorgsyn.org N-Iodosuccinimide (NIS) is another widely used reagent, sometimes activated with an acid catalyst. organic-chemistry.org

The primary challenge in the direct iodination of substituted anilines, such as 2-isopropylaniline (B1208494), is controlling the regioselectivity. The amino group is a strong activating and ortho-, para-directing group, while the isopropyl group is a weaker activating and also ortho-, para-directing group. This can lead to a mixture of products, including ortho- and para-iodinated isomers, as well as di-iodinated species. researchgate.net Achieving high selectivity for the desired 4-iodo-2-isopropylaniline often requires careful optimization of reaction conditions, including the choice of solvent, temperature, and iodinating agent. researchgate.netnih.gov

Multi-Step Synthesis Approaches from Readily Available Precursors

When direct iodination proves inefficient or lacks the desired selectivity, multi-step synthetic sequences provide alternative and often more controlled pathways to this compound and its analogs.

Functionalization of Substituted Anilines (e.g., 2-Isopropylaniline)

A common multi-step strategy begins with the readily available starting material, 2-isopropylaniline. sigmaaldrich.comchemscene.com This approach involves protecting the amino group, typically by acetylation to form 2'-isopropylanilide, before carrying out the iodination. The acetyl protecting group moderates the activating effect of the amino group and provides steric hindrance, which can improve the regioselectivity of the subsequent electrophilic iodination, favoring substitution at the less hindered para position. After the iodination step, the protecting group is removed by hydrolysis to yield the desired this compound.

Another route involves the decarboxylative iodination of anthranilic acids. This method has been shown to be a practical route to 2-iodoanilines under transition-metal-free and base-free conditions, using potassium iodide and iodine as the halogen sources in the presence of oxygen. rsc.org

Diazotization and Halogenation Pathways

The Sandmeyer reaction is a classic and versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. acs.orgorganic-chemistry.org This pathway would start with an appropriately substituted aniline (B41778), which is first diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org The resulting diazonium salt is then treated with a solution of potassium iodide to yield the corresponding aryl iodide. nih.gov This method is particularly useful when direct iodination is problematic and offers a high degree of regiocontrol, as the position of the iodo group is determined by the initial position of the amino group. One-pot diazotization-iodination procedures have also been developed to streamline this process. nih.gov

Transformations from Arylhydrazines

A more recent and metal-free approach for the synthesis of aryl iodides involves the use of arylhydrazines as starting materials. nih.govnih.govacs.org In this method, arylhydrazine hydrochlorides react with an equimolar amount of molecular iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at a moderate temperature. nih.govnih.govacs.org The reaction proceeds through the oxidation of the arylhydrazine by iodine to form an arenediazonium salt intermediate. acs.org This is followed by a single-electron transfer from an iodide anion to generate an aryl radical and an iodine radical, which then combine to form the aryl iodide. acs.org This method is notable for its tolerance of a wide range of functional groups and generally provides good to excellent yields. acs.org

Table of Reaction Conditions for Aryl Iodide Synthesis from Arylhydrazines nih.gov

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMSO60695
2DMF60688
3NMP60685
4Acetonitrile60625
5Toluene6060
6DMSO40675
7DMSO80692
8DMSO60489
9DMSO60896

Conditions: Arylhydrazine hydrochloride (0.5 mmol), I₂ (0.5 mmol), and solvent were stirred in the air. Yields were determined by ¹H NMR using an internal standard.

Emerging Methodologies in Aryl Iodide Synthesis

The synthesis of aryl iodides, including this compound and its analogs, is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. Emerging methodologies are moving away from classical techniques that often require harsh conditions, stoichiometric reagents, and produce significant waste. Instead, modern approaches prioritize catalytic systems and novel activation strategies to achieve C-H functionalization directly. These new methods offer pathways to valuable iodinated intermediates with improved atom economy and functional group tolerance.

Mechanochemical Synthesis Techniques

Mechanochemistry has surfaced as a promising green and efficient alternative to conventional solvent-based synthesis. thieme-connect.detandfonline.com This technique utilizes mechanical energy, typically through ball milling, to initiate and sustain chemical reactions in the solid state or with minimal amounts of liquid (liquid-assisted grinding). thieme-connect.detandfonline.com The energy transfer occurs through shearing and impact forces between milling balls and the reactants, which can lead to unique reactivity and selectivity compared to solution-phase chemistry. thieme-connect.de

The primary advantages of mechanochemical synthesis include significantly reduced solvent use, shorter reaction times, and often milder reaction conditions. thieme-connect.deresearchgate.net These methods are being explored for various organic transformations, including cross-coupling reactions that utilize aryl iodides as starting materials. For instance, mechanochemical protocols have been successfully developed for the Sonogashira cross-coupling of aryl iodides and the reductive homocoupling of aryl iodides. thieme-connect.detandfonline.com

While direct mechanochemical C-H iodination is still a developing area, the principles of mechanochemistry offer a compelling strategy for the synthesis of aryl iodides. The high-energy environment inside a ball mill can facilitate the activation of C-H bonds and promote reactions with iodinating agents. The application of mechanochemistry could potentially lead to a scalable, solvent-free, and atom-economical route for the production of this compound and related compounds. Research in this area is ongoing, with a focus on adapting existing solution-based halogenation methods to solvent-free, mechanochemical conditions. colab.wsnih.gov

Table 1: Comparison of Mechanochemical Synthesis with Traditional Solution-Based Methods

FeatureMechanochemical SynthesisTraditional Solution-Based Synthesis
Solvent Usage None or minimal (liquid-assisted grinding)Typically requires bulk solvents
Reaction Time Often significantly shorterCan be lengthy
Energy Input Mechanical force (milling)Thermal energy (heating/refluxing)
Waste Generation Reduced due to lack of solventHigher due to solvent and byproduct workup
Scalability Can be scaled up using larger mills or extrudersWell-established scalability
Environmental Impact Generally lower, considered a "green" techniqueHigher due to solvent use and energy consumption

Palladium-Catalyzed C-H Iodination through Formal Metathesis

A significant advancement in the synthesis of aryl iodides is the development of palladium-catalyzed C-H iodination that operates through a formal C-H/C-I metathesis mechanism. nih.gov This methodology allows for the direct, site-selective iodination of anilines and other arenes using a mild iodinating reagent, such as a 2-nitrophenyl iodide, in place of more aggressive traditional reagents. nih.gov

This transformation is particularly valuable as it provides a direct route to complex iodinated anilines from readily available starting materials. The reaction is typically catalyzed by a palladium(II) species, which facilitates the activation of a C-H bond on the aniline substrate. The key mechanistic step involves a formal exchange (metathesis) of a hydrogen atom from the aniline and an iodine atom from the aryl iodide reagent. nih.gov

Research has demonstrated protocols for both meta- and ortho-C-H iodination of various aniline derivatives. nih.gov The selectivity is often directed by functional groups present on the substrate. For instance, pivaloyl-protected anilines can be selectively iodinated at the ortho position. The reaction conditions are generally mild, and the use of an aryl iodide as the iodine source avoids the harsh oxidants often required in other C-H iodination methods.

Table 2: Examples of Palladium-Catalyzed C-H/C-I Metathesis for Aniline Derivatives

Substrate (Aniline Derivative)Iodinating ReagentProductYield (%)Reference
N-(p-tolyl)pivalamide1-iodo-2-nitrobenzeneN-(2-iodo-4-methylphenyl)pivalamide82 nih.gov
N-(4-methoxyphenyl)pivalamide1-iodo-2-nitrobenzeneN-(2-iodo-4-methoxyphenyl)pivalamide75 nih.gov
N-(4-chlorophenyl)pivalamide1-iodo-2-nitrobenzeneN-(4-chloro-2-iodophenyl)pivalamide68 nih.gov
N-(m-tolyl)acetamide1-iodo-2-nitrobenzeneN-(2-iodo-3-methylphenyl)acetamide55 nih.gov

Data synthesized from reported experimental findings. nih.gov

This formal metathesis approach represents a significant step forward in C-H activation chemistry. It demonstrates the potential for developing highly selective and mild C-H functionalization reactions with electron-rich compounds like anilines, paving the way for the efficient synthesis of structurally diverse aryl iodides such as this compound. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Iodo 2 Isopropylaniline

Reactivity Profile of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in 4-iodo-2-isopropylaniline is the most reactive site for many synthetic transformations due to its relative weakness compared to other carbon-halogen bonds. This bond readily participates in a variety of reactions, particularly those catalyzed by transition metals.

The aryl iodide functionality of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. wikipedia.org The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making aryl iodides highly preferred substrates. libretexts.org

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgchemeurope.com For this compound, this reaction would lead to the synthesis of 2-isopropyl-4-(alkynyl)anilines, which are valuable intermediates for various heterocyclic and polycyclic aromatic compounds. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.com

The Heck reaction is another pivotal palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene. wikipedia.orglibretexts.org This reaction typically involves an oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, a β-hydride elimination to release the substituted alkene product. wikipedia.org The reaction of this compound with various alkenes would produce substituted styrenes or other vinylated anilines, which are versatile precursors in materials science and medicinal chemistry.

Below is a table illustrating the expected outcomes of Sonogashira and Heck reactions with this compound, based on typical reaction conditions for similar substrates.

ReactionCoupling PartnerCatalyst SystemBaseSolventExpected Product
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF2-Isopropyl-4-(phenylethynyl)aniline
Heck StyrenePd(OAc)₂K₂CO₃DMF4-(2-Phenylvinyl)-2-isopropylaniline
Sonogashira 1-HexynePd(PPh₃)₄, CuIPiperidineDMF4-(Hex-1-yn-1-yl)-2-isopropylaniline
Heck Ethyl acrylatePd(OAc)₂, PPh₃Et₃NAcetonitrileEthyl 3-(4-amino-3-isopropylphenyl)acrylate

The iodine atom in this compound can be oxidized to a higher valence state, forming hypervalent iodine compounds, which are valuable reagents in their own right. beilstein-journals.orgacs.org Among these, diaryliodonium salts are particularly significant as they act as electrophilic arylating agents. diva-portal.org These salts are typically synthesized by the oxidation of an iodoarene in the presence of another arene and a strong acid. diva-portal.org

For this compound, the synthesis of a diaryliodonium salt would involve its reaction with an oxidant such as m-chloroperbenzoic acid (m-CPBA) or Oxone in the presence of a suitable arene and a strong acid like trifluoromethanesulfonic acid (TfOH). diva-portal.orgrsc.org The resulting diaryliodonium salt, for instance, (4-amino-3-isopropylphenyl)(phenyl)iodonium triflate, would feature a hypervalent iodine(III) center.

These diaryliodonium salts are highly reactive towards nucleophiles, enabling the transfer of one of the aryl groups. diva-portal.org The regioselectivity of the aryl transfer is influenced by both electronic and steric factors. In the case of an unsymmetrical diaryliodonium salt derived from this compound, the electron-rich 4-amino-3-isopropylphenyl group would be preferentially transferred to a nucleophile in metal-catalyzed reactions, while in metal-free reactions, the less sterically hindered or more electron-poor aryl group is typically transferred. beilstein-journals.org

The carbon-iodine bond in this compound possesses a degree of electrophilic character at the carbon atom due to the polarization of the bond, with iodine being more electronegative than carbon. However, the presence of the strongly electron-donating amino group at the para-position significantly increases the electron density of the aromatic ring, which can reduce the electrophilicity of the carbon attached to the iodine. Conversely, the ortho-isopropyl group introduces steric hindrance around the C-I bond.

Activation of the C-I bond is a crucial step in many of its transformations. In transition metal-catalyzed reactions, this activation is achieved through oxidative addition to a low-valent metal center. libretexts.org The rate of this oxidative addition is influenced by the electronic properties of the aryl iodide. The electron-donating amino group in this compound can increase the electron density on the carbon atom of the C-I bond, which might slow down the oxidative addition step compared to an unsubstituted iodobenzene. However, the presence of the bulky ortho-isopropyl group can introduce ring strain, which may facilitate the cleavage of the C-I bond.

In the context of hypervalent iodine chemistry, the C-I bond is activated by oxidation of the iodine atom. nih.gov This process renders the iodine center highly electrophilic, facilitating nucleophilic attack and subsequent functional group transfer.

Transformations Involving the Primary Amine Functional Group

The primary amine group in this compound is a versatile functional handle that can undergo a variety of transformations, including N-functionalization and participation in cyclization reactions to form nitrogen-containing heterocycles.

The direct functionalization of the primary amine is a key strategy for modifying the properties of the aniline (B41778) scaffold. N-Trifluoromethylation of anilines is a particularly important transformation in medicinal chemistry, as the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Direct N-trifluoromethylation of anilines can be challenging. However, recent advances have demonstrated the use of hypervalent iodine reagents for this purpose. While direct N-trifluoromethylation of this compound has not been specifically reported, related transformations on other anilines suggest its feasibility. For instance, the use of electrophilic trifluoromethylating agents in the presence of a suitable catalyst could potentially achieve this transformation.

Another approach involves the in-situ generation of a more reactive nitrogen nucleophile. For example, the reaction of an aniline with a silylating agent followed by treatment with an electrophilic CF₃ source is a known method for the N-trifluoromethylation of nitrogen heterocycles. A similar strategy could potentially be adapted for this compound.

The primary amine of this compound, in concert with the rest of the molecule, can participate in oxidative cyclization reactions to construct complex heterocyclic frameworks. These reactions often involve the formation of a new C-N or C-C bond and are typically promoted by an oxidant.

One notable example is the synthesis of dibenzazepine (B1670418) scaffolds, which are present in numerous pharmaceutically active compounds. Iodine(III)-mediated oxidative cyclization of 2-substituted anilines has been shown to be an effective method for constructing these medium-sized rings. In a potential application to a derivative of this compound, where the amino group is first functionalized with a tethered aryl group, an intramolecular C-N bond formation could be induced by an oxidant like iodosobenzene (B1197198) or (bis(trifluoroacetoxy)iodo)benzene. The reaction is believed to proceed through a nitrogen-centered radical or a related reactive intermediate that undergoes cyclization onto the pendant aromatic ring.

Furthermore, the presence of the ortho-isopropyl group and the para-iodo substituent can be exploited in intramolecular cyclization strategies. For instance, after a Sonogashira or Heck reaction at the iodo position to introduce a suitable side chain, the amino group or a derivative thereof could undergo an intramolecular cyclization to form various nitrogen-containing heterocycles, such as indoles or quinolines. nih.gov The specific reaction pathway and the resulting heterocyclic system would depend on the nature of the introduced side chain and the reaction conditions employed.

Nucleophilic Reactivity in Arylation Processes (e.g., Copper-Mediated N-Arylation)

The nitrogen atom of this compound possesses nucleophilic character, enabling it to participate in arylation reactions to form new carbon-nitrogen bonds. A prominent example of this reactivity is the copper-mediated N-arylation, often referred to as the Ullmann condensation or Goldberg reaction. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.

In the context of this compound, the amino group can act as the nucleophile, attacking an aryl halide to form a diarylamine. The general mechanism for the Ullmann condensation involves the formation of a copper(I) amide intermediate from the aniline derivative. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst.

While specific studies detailing the copper-mediated N-arylation of this compound are not extensively documented in readily available literature, the principles of the Ullmann condensation provide a framework for predicting its behavior. The reaction conditions, such as the choice of copper catalyst (e.g., CuI, Cu₂O), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent, would be critical in determining the efficiency of the coupling reaction. The presence of the bulky isopropyl group at the ortho position to the amine may influence the reaction rate due to steric hindrance, potentially requiring more forcing conditions or specialized catalytic systems to achieve high yields.

Palladium-catalyzed N-arylation, or the Buchwald-Hartwig amination, represents an alternative and often more versatile method for forming C-N bonds. This reaction employs a palladium catalyst with various phosphine (B1218219) ligands and a base. The substrate scope of the Buchwald-Hartwig amination is broad, and it is conceivable that this compound could serve as the amine component in such a coupling. The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired N-arylated product. The steric hindrance from the ortho-isopropyl group would again be a factor to consider in catalyst and ligand selection to ensure efficient coupling.

Table 1: Key Arylation Reactions Involving Anilines

Reaction NameCatalystTypical ReactantsGeneral Product
Ullmann CondensationCopper (e.g., CuI)Aryl Halide + AmineDiaryl Amine
Goldberg ReactionCopper (e.g., CuI)Aryl Halide + AmideN-Aryl Amide
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)₂) + LigandAryl Halide/Triflate + AmineN-Aryl Amine

Stereoelectronic and Steric Effects of the Isopropyl Group

The isopropyl group at the 2-position of this compound exerts significant stereoelectronic and steric effects that influence its reactivity and the selectivity of its transformations.

Influence on Regioselectivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which involves the donation of its lone pair of electrons into the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The isopropyl group is a weakly activating group and also an ortho, para-director due to its +I (inductive) effect and hyperconjugation.

In this compound, the directing effects of the amino and isopropyl groups are synergistic. The positions ortho and para to the strongly activating amino group are C3, C5, and C6 (relative to the amino group at C1). The C4 position is already substituted with iodine.

Position 3: ortho to the amino group and meta to the iodo group.

Position 5: para to the amino group and meta to the isopropyl group.

Position 6: ortho to the amino group and ortho to the isopropyl group.

The directing effects would strongly favor substitution at positions 3 and 5. However, the bulky isopropyl group at the 2-position creates significant steric hindrance around the C3 position. Consequently, electrophilic attack is most likely to occur at the C5 position, which is para to the strongly activating amino group and less sterically encumbered. The C6 position, being ortho to both the amino and the bulky isopropyl group, would also be sterically hindered, though perhaps to a lesser extent than C3. The iodine at C4 is a deactivating group but is also an ortho, para-director. Its directing effect would reinforce the activation of the C3 and C5 positions.

Therefore, the regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the powerful directing effect of the amino group, with the steric bulk of the isopropyl group playing a crucial role in favoring substitution at the less hindered para position (C5).

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionRelation to -NH₂Relation to -CH(CH₃)₂Relation to -ISteric HindrancePredicted Reactivity
3orthometaorthoHighLow
5parametaorthoLowHigh (Major Product)
6orthoorthometaModerateModerate

Impact on Reaction Efficiency and Selectivity in Catalytic Transformations

The steric bulk of the ortho-isopropyl group can have a profound impact on the efficiency and selectivity of catalytic transformations involving this compound. In reactions such as the aforementioned copper- and palladium-catalyzed N-arylations, the isopropyl group can hinder the approach of the catalyst and the coupling partner to the nitrogen atom. This steric impediment can lead to lower reaction rates and may necessitate the use of more reactive catalysts, specialized ligands with appropriate steric and electronic properties, or higher reaction temperatures to achieve satisfactory conversion.

For instance, in Buchwald-Hartwig amination, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. The steric hindrance posed by the isopropyl group in this compound would likely necessitate the use of such sophisticated ligands to facilitate efficient coupling.

Conversely, the steric hindrance of the isopropyl group can also be exploited to enhance selectivity in certain reactions. For example, it could influence the regioselectivity of reactions involving other functional groups on the molecule by sterically blocking one potential reaction site over another.

Role in Diastereoselective and Enantioselective Processes

The presence of a chiral center, or the potential to introduce one, makes the stereochemical outcomes of reactions involving this compound a key consideration. While the isopropyl group itself is not a chiral center, its steric bulk can play a significant role in diastereoselective and enantioselective transformations, particularly when the molecule is modified to include a chiral element or when it interacts with a chiral catalyst or reagent.

In diastereoselective reactions, if a new stereocenter is formed in a molecule that already contains one, the existing center can influence the stereochemical outcome of the reaction. The isopropyl group, due to its size, can create a biased conformational environment around the reactive site, favoring the approach of a reagent from one face of the molecule over the other. This can lead to the preferential formation of one diastereomer.

In enantioselective processes, a chiral catalyst can differentiate between the two enantiotopic faces of the substrate. The steric and electronic properties of the isopropyl group can influence the binding of the substrate to the chiral catalyst, thereby affecting the enantioselectivity of the transformation. For instance, in an asymmetric catalytic reaction, the interaction between the isopropyl group and the chiral ligand of the metal catalyst could be a key factor in determining which enantiomer of the product is formed in excess.

While specific examples of diastereoselective and enantioselective reactions involving this compound are not widely reported, the principles of asymmetric synthesis suggest that the steric presence of the isopropyl group would be a critical design element in developing such transformations. The strategic placement of this bulky group could be leveraged to achieve high levels of stereocontrol in the synthesis of chiral molecules derived from this scaffold.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Transformation Reactions

Kinetic studies are crucial for elucidating the step-by-step pathway of a reaction, identifying the rate-determining step, and understanding the factors that influence the reaction rate. For 4-iodo-2-isopropylaniline, such studies would typically focus on its participation in reactions like Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, where the carbon-iodine bond is the primary site of transformation.

For a typical Suzuki-Miyaura coupling, the reaction rate is often found to be first order with respect to the aryl halide. However, the order with respect to the boronic acid and the base can be more complex and may change during the course of the reaction. Kinetic studies on the amination of bromobenzene have shown positive order dependencies on the aryl bromide and the amine, and a zero-order dependence on the base nih.gov.

A representative, though hypothetical, rate law for a cross-coupling reaction involving this compound (ArI) and a coupling partner (Nu) could be expressed as:

Rate = k[ArI]x[Nu]y[Pd catalyst]z[Base]w

Where x, y, z, and w are the reaction orders that must be determined experimentally. The following table presents hypothetical kinetic data for a Suzuki-Miyaura coupling reaction of an aryl iodide, illustrating how reaction orders are determined.

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

Experiment [Aryl Iodide] (M) [Boronic Acid] (M) [Base] (M) Initial Rate (M/s)
1 0.10 0.10 0.20 1.5 x 10-5
2 0.20 0.10 0.20 3.0 x 10-5
3 0.10 0.20 0.20 1.5 x 10-5
4 0.10 0.10 0.40 3.0 x 10-5

From this hypothetical data, doubling the concentration of the aryl iodide doubles the rate, indicating a first-order dependence. The rate is independent of the boronic acid concentration (zero-order) and doubles with the doubling of the base concentration (first-order).

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are derived from studying the effect of temperature on the reaction rate constant. These parameters provide insight into the energy profile of the reaction and the structure of the transition state.

The Arrhenius equation (k = Ae-Ea/RT) and the Eyring equation relate the rate constant to the activation energy and other thermodynamic parameters. For palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step wikipedia.org. Theoretical studies on the oxidative addition of iodobenzene to a palladium(0) complex have calculated the free energy of activation to be around 23.2 kcal/mol rsc.org.

The entropy of activation (ΔS‡) can indicate the degree of order in the transition state. A negative ΔS‡ suggests a more ordered transition state, which is common in associative steps like ligand binding, while a positive ΔS‡ indicates a more disordered transition state, often seen in dissociative steps.

Table 2: Representative Activation Parameters for Oxidative Addition in a Palladium-Catalyzed Cross-Coupling Reaction (Hypothetical)

Temperature (K) Rate Constant (k, s-1) ln(k) 1/T (K-1)
300 0.005 -5.30 0.00333
310 0.012 -4.42 0.00323
320 0.027 -3.61 0.00313
330 0.058 -2.85 0.00303

An Arrhenius plot of ln(k) versus 1/T for such data would yield a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy.

Identification of Reactive Intermediates

The elucidation of a reaction mechanism often hinges on the detection and characterization of transient reactive intermediates. For reactions involving this compound, these could include radical species in oxidative processes or organometallic complexes within catalytic cycles.

In the presence of a spin trapping agent, short-lived radicals can be converted into more stable radicals that can be more easily studied by EPR mdpi.com. The hyperfine coupling constants obtained from the EPR spectrum can provide information about the structure of the radical and the distribution of the unpaired electron.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several organometallic palladium intermediates. The key steps are oxidative addition, transmetalation, and reductive elimination wikipedia.orglibretexts.org.

For a reaction involving this compound, the first step would be the oxidative addition of the C-I bond to a Pd(0) complex, forming a Pd(II)-aryl intermediate. This species would then undergo transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) to form a new Pd(II) complex. Finally, reductive elimination from this complex would yield the coupled product and regenerate the Pd(0) catalyst.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can be used to characterize these organometallic intermediates, although their transient nature often makes direct observation challenging.

Probing Substrate-Catalyst and Ligand-Substrate Interactions

The interactions between the substrate, catalyst, and ligands are critical in determining the efficiency and selectivity of a catalytic reaction. For this compound, the steric bulk of the isopropyl group and the electronic properties of the amino and iodo substituents will influence how it binds to the metal center of the catalyst.

NMR spectroscopy is a valuable tool for studying these interactions in solution. For instance, changes in the chemical shifts of the substrate or ligand protons upon addition of the catalyst can indicate complex formation nih.govnih.gov. In some cases, the substrate itself can act as a ligand, as has been observed for quinoline in certain palladium-catalyzed reactions soton.ac.uk.

The nature of the phosphine (B1218219) ligands on the palladium catalyst also plays a crucial role. The bite angle and steric bulk of the ligands affect the geometry of the palladium complex and the rates of the individual steps in the catalytic cycle nih.govnih.gov. Computational studies can also provide valuable insights into the energetics of substrate-catalyst and ligand-substrate binding.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Iodobenzene
Bromobenzene
Quinoline

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique utilized to trace the movement of atoms throughout a chemical reaction, providing profound insights into reaction mechanisms. This method involves the substitution of an atom in a reactant molecule with one of its isotopes, which can be either stable or radioactive. By tracking the position of the isotope in the products, chemists can elucidate the intricate steps of a reaction pathway. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood through studies on analogous substituted anilines. These studies provide a framework for how isotopic labeling could be employed to unravel the mechanistic details of reactions involving this compound.

The primary isotopes of interest for studying the reaction mechanisms of anilines are deuterium (²H or D) for tracking hydrogen atom transfers and bond cleavages, and Nitrogen-15 (¹⁵N) for investigating transformations at the amino group.

Nitrogen-15 Isotope Effects in Aniline (B41778) Reactions

Studies on the oxidation of various substituted anilines have utilized Nitrogen-15 kinetic isotope effects (KIEs) to probe the reaction mechanism at the nitrogen center. The ¹⁵N-KIE is the ratio of the reaction rate of the molecule containing the lighter ¹⁴N isotope to the rate of the molecule with the heavier ¹⁵N isotope (k¹⁴/k¹⁵). The magnitude of the KIE can indicate whether the C-N bond is strengthened or weakened in the rate-determining step of the reaction.

For instance, in the oxidation of substituted anilines, apparent ¹⁵N-KIEs have been observed to be inverse (k¹⁴/k¹⁵ < 1), suggesting an increase in the C-N bond strength during the initial one-electron oxidation step. nih.gov This is attributed to the formation of a partial aromatic imine. However, under different pH conditions where the aniline is protonated, the KIE can become normal (k¹⁴/k¹⁵ > 1) due to equilibrium isotope effects associated with the deprotonation of the nitrogen atom. nih.gov The electron-donating or withdrawing nature of the substituents on the aniline ring also influences the magnitude of the ¹⁵N-KIE. nih.gov

A hypothetical study on this compound could yield data similar to that observed for other substituted anilines. The table below illustrates the type of data that might be obtained from a ¹⁵N-KIE study on the oxidation of this compound under different pH conditions.

Reaction Condition Reactant Apparent ¹⁵N-KIE (k¹⁴/k¹⁵) Plausible Mechanistic Interpretation
Neutral pH (pH 7)This compound0.995Inverse KIE suggests strengthening of the C-N bond in the rate-determining step, likely due to one-electron oxidation and partial imine formation.
Acidic pH (pH 2)4-Iodo-2-isopropylanilinium ion1.022Normal KIE dominated by the equilibrium isotope effect of N-H bond deprotonation prior to or during the rate-determining oxidation step.

This is a hypothetical data table created for illustrative purposes based on findings for other substituted anilines.

Deuterium Labeling for Probing C-H and N-H Bond Cleavage

Deuterium labeling is a common strategy to determine if a C-H or N-H bond is broken in the rate-determining step of a reaction. The primary kinetic isotope effect (kH/kD) is the ratio of the rate constant for the reaction with the light isotope (H) to the rate constant for the reaction with the heavy isotope (D). A significant primary KIE (typically kH/kD > 2) is a strong indication that the bond to the isotope is being broken in the rate-determining step.

For reactions involving this compound, deuterium could be incorporated at various positions to probe different mechanistic possibilities:

N-deuteration (labeling the -NH₂ group): This would be used to investigate reactions where the N-H bond is cleaved, such as in certain oxidation or condensation reactions.

Deuteration of the isopropyl group: This could reveal if the C-H bonds of the isopropyl substituent are involved in any step of the reaction, for example, through an intramolecular rearrangement or an oxidation process.

Deuteration of the aromatic ring: This could provide insights into electrophilic aromatic substitution reactions, although the effects are typically smaller (secondary kinetic isotope effects).

The synthesis of deuterated anilines, including those with iodine substituents, is feasible. For instance, a microwave-promoted iodine-deuterium (I/D) exchange using heavy water (D₂O) has been reported for the deuteration of iodo anilines. This method could potentially be adapted for the synthesis of deuterated this compound.

The following table presents hypothetical KIE data for a reaction of this compound, illustrating how deuterium labeling could be used to distinguish between different reaction pathways.

Reaction Type Labeled Position Observed kH/kD Mechanistic Implication
DehydrogenationIsopropyl methine C-H6.5A large primary KIE indicates that the C-H bond of the isopropyl group is broken in the rate-determining step.
Electrophilic NitrationAromatic C-H (position 6)1.2A small secondary KIE suggests that the C-H bond is not broken in the rate-determining step, which is consistent with the formation of a sigma complex in typical electrophilic aromatic substitution.
N-AcetylationAmine N-H1.1A small secondary KIE indicates that the N-H bond cleavage is not the rate-determining step of the acylation reaction.

This is a hypothetical data table created for illustrative purposes.

Computational Chemistry Approaches to Understanding 4 Iodo 2 Isopropylaniline Chemistry

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. It allows for the calculation of various properties, including the energetics of chemical reactions and the structures of transition states. While specific DFT studies on 4-iodo-2-isopropylaniline are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its reactivity.

For a given reaction involving this compound, DFT calculations can be employed to determine the change in Gibbs free energy (ΔG), which indicates the spontaneity of the reaction. By mapping the potential energy surface, the transition state—the highest energy point along the reaction coordinate—can be located. The energy of this transition state determines the activation energy of the reaction, a crucial factor in reaction kinetics.

In reactions such as nucleophilic aromatic substitution or cross-coupling, DFT can help elucidate the mechanism by comparing the energies of different possible pathways. For instance, the substitution of the iodine atom can be modeled to predict the feasibility and energetics of the reaction with various nucleophiles. A comparative DFT study on halosubstituted anilines suggests that the nature and position of halogen substituents significantly influence the molecule's properties, which would be critical in determining reaction energetics.

Theoretical Predictions of Regio- and Stereoselectivity

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions. In the case of this compound, which has multiple reactive sites, theoretical calculations can help determine the most likely position for an electrophilic or nucleophilic attack.

Regioselectivity: The regioselectivity of reactions involving substituted aromatic compounds is governed by the electronic and steric effects of the substituents. The amino (-NH2), isopropyl (-CH(CH3)2), and iodo (-I) groups on the aniline (B41778) ring direct incoming reagents to specific positions. DFT calculations can quantify these directing effects by calculating parameters such as atomic charges, frontier molecular orbital (HOMO and LUMO) densities, and Fukui functions. For electrophilic aromatic substitution, the positions with the highest electron density are generally favored for attack. Conversely, in nucleophilic aromatic substitution, positions with lower electron density are more susceptible. Theoretical studies on the regioselectivity of reactions with substituted anilines have demonstrated the utility of these computational approaches in predicting reaction outcomes.

Stereoselectivity: While this compound itself is achiral, reactions involving this molecule can lead to the formation of chiral products, especially if the reacting partner or catalyst is chiral. Computational modeling can be used to predict the stereochemical outcome of such reactions by calculating the energies of the diastereomeric transition states. The transition state with the lower energy will correspond to the major product, thus allowing for the prediction of the enantiomeric or diastereomeric excess.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide insights into the conformational flexibility of molecules and the influence of the solvent on their structure and dynamics.

Conformational Analysis: The isopropyl group in this compound can rotate around the carbon-carbon single bond connecting it to the benzene (B151609) ring. This rotation gives rise to different conformations, each with a specific energy. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformers. The preferred orientation of the isopropyl group can influence the steric hindrance around the adjacent amino group and the iodine atom, thereby affecting the molecule's reactivity. Studies on the conformational preferences of similar aniline systems have shown that the interplay of steric and electronic factors determines the most stable conformations.

Solvent Effects: The solvent can have a significant impact on the structure, stability, and reactivity of a molecule. MD simulations explicitly including solvent molecules can model these effects. For this compound, the solvent can influence the conformational equilibrium and the energetics of reactions by stabilizing or destabilizing the reactants, transition states, and products through intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. The behavior of halobenzenes in solution has been a subject of molecular dynamics studies, providing a framework for understanding how solvents interact with the iodo-substituted aromatic ring.

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity. Various reactivity descriptors derived from these calculations can be used to predict how a molecule will behave in a chemical reaction.

Electronic Structure: The distribution of electrons in this compound can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO indicates the region most likely to accept electrons. The energies of these frontier orbitals are important indicators of the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Reactivity Descriptors: A range of global and local reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors can be used to compare the reactivity of this compound with other molecules and to predict its behavior in different types of reactions. For example, a high electrophilicity index would suggest that the molecule is a good electrophile. Quantum chemical studies on substituted anilines have successfully used these descriptors to rationalize and predict their chemical behavior.

Reactivity DescriptorDefinitionPredicted Trend for this compound
Ionization Potential (I)Energy to remove an electronModerate, influenced by the electron-donating amino group.
Electron Affinity (A)Energy released on adding an electronInfluenced by the electron-withdrawing iodo group.
HOMO-LUMO GapELUMO - EHOMOModerate, indicating a balance of stability and reactivity.
Electronegativity (χ)Tendency to attract electronsModerate, due to the presence of both electron-donating and withdrawing groups.
Chemical Hardness (η)Resistance to change in electron distributionModerate, reflecting its ability to participate in various reactions.
Electrophilicity Index (ω)Ability to accept electronsModerate, can act as both a nucleophile and an electrophile under different conditions.

Advanced Spectroscopic Methods for Structural and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Iodo-2-isopropylaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

2D-NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of atoms within the molecule, resolving ambiguities that may remain after analyzing 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. longdom.org For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal correlations between adjacent aromatic protons (e.g., between H-5 and H-6, and H-5 and H-3), confirming their relative positions on the ring. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. arxiv.org It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the aromatic proton at ~6.5 ppm would show a correlation to the carbon signal at ~115.0 ppm, confirming the assignment of C-6.

Vibrational Spectroscopy for Molecular Interactions and Substituent Effects

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the effects of substituents on the molecular framework.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. The positions of these bands are influenced by the electronic effects of the substituents.

N-H Stretching: The amino group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. nsf.gov

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are found just below 3000 cm⁻¹.

C=C Ring Stretching: Vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is typically seen around 1620 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond occurs in the 1250-1350 cm⁻¹ range. materialsciencejournal.org

Out-of-Plane (OOP) Bending: The pattern of C-H OOP bands in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Asymmetric & Symmetric Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2970Strong
N-H Bend (Scissoring)1600 - 1640Medium
Aromatic C=C Ring Stretch1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
Aromatic C-H Out-of-Plane Bend750 - 850Strong
C-I Stretch500 - 600Medium-Weak

Surface Enhanced Raman Scattering (SERS) for Chemical Enhancement Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). semanticscholar.org The enhancement arises from both electromagnetic and chemical mechanisms. nih.gov

For this compound, SERS studies would provide insight into the molecule's interaction with the metal surface. The amino group is expected to be the primary site of chemisorption. The SERS spectrum would likely show enhanced bands related to the vibrations of the amino group and the aromatic ring. The bulky ortho-isopropyl group could introduce steric effects that influence the molecule's orientation and proximity to the surface, thereby affecting the degree of signal enhancement. researchgate.net The electronic properties of the iodo and isopropyl substituents would also modulate the charge-transfer processes involved in the chemical enhancement mechanism, leading to selective enhancement of certain vibrational modes. researchgate.net

Mass Spectrometry for Product Identification and Intermediate Detection

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound, confirming its elemental composition, and identifying intermediates formed during its synthesis. researchgate.net

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), a molecular ion peak ([M]⁺ or [M+H]⁺) is observed, which confirms the molecular weight of the compound (C₉H₁₂IN, exact mass: 261.0014 u).

The molecule also undergoes fragmentation, producing a unique pattern of fragment ions that serves as a structural fingerprint. For this compound, characteristic fragmentation pathways would include:

Loss of a methyl group (•CH₃): Formation of a stable benzylic-type cation at m/z 246.

Loss of the isopropyl group (•C₃H₇): Cleavage of the isopropyl group to give a fragment at m/z 218.

Loss of iodine (•I): Cleavage of the C-I bond to yield an ion at m/z 134.

During chemical synthesis, MS coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is invaluable for reaction monitoring. It allows for the detection of starting materials, reaction intermediates, final products, and potential byproducts in the reaction mixture, providing crucial data for optimizing reaction conditions and understanding reaction mechanisms. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment IonProposed StructurePredicted m/z
[M]⁺[C₉H₁₂IN]⁺261
[M-CH₃]⁺[C₈H₉IN]⁺246
[M-C₃H₇]⁺[C₆H₆IN]⁺218
[M-I]⁺[C₉H₁₂N]⁺134

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

The real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. In-situ spectroscopic techniques are powerful tools for achieving this, as they allow for the direct observation of reacting species within the reaction vessel without the need for sampling. This section explores the application of such techniques in the context of reactions involving aromatic amines, with a conceptual focus on transformations of this compound.

The N-acetylation of anilines is a fundamental transformation in organic synthesis. The progress of such a reaction, for instance, the acetylation of a substituted aniline (B41778) like 2,6-diisopropylaniline (B50358) with acetic anhydride (B1165640), can be effectively monitored in real-time using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. By immersing an ATR probe directly into the reaction mixture, spectra can be continuously recorded, providing a live view of the chemical changes.

In a typical experiment, the disappearance of the reactant, 2,6-diisopropylaniline, can be tracked by the decrease in the intensity of its characteristic N-H stretching vibrations. Concurrently, the formation of the product, N-acetyl-2,6-diisopropylaniline, is observed through the appearance and increase in intensity of the amide I (C=O stretch) and amide II (N-H bend) bands. The concentration of acetic anhydride can also be monitored by its characteristic carbonyl stretches, which differ from that of the amide product.

The data obtained from in-situ FT-IR spectroscopy can be used to generate concentration profiles of reactants and products over time. From these profiles, kinetic parameters such as the reaction rate constant can be determined. For example, by plotting the natural logarithm of the reactant concentration versus time, a linear relationship would indicate a first-order reaction with respect to that reactant.

Below is a hypothetical data table illustrating the kind of information that can be obtained from in-situ FT-IR monitoring of the N-acetylation of 2,6-diisopropylaniline. The data shows the change in concentration of the reactants and product over the course of the reaction.

In-situ FT-IR Monitoring of N-Acetylation of 2,6-diisopropylaniline

Time (minutes)[2,6-diisopropylaniline] (mol/L)[Acetic Anhydride] (mol/L)[N-acetyl-2,6-diisopropylaniline] (mol/L)
00.5000.5500.000
50.3680.4180.132
100.2710.3210.229
150.2000.2500.300
200.1470.1970.353
300.0820.1320.418
450.0370.0870.463
600.0170.0670.483

Similarly, online Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for real-time reaction monitoring. By flowing the reaction mixture through a flow cell within the NMR spectrometer, continuous acquisition of spectra allows for the quantification of various species. For a reaction involving this compound, specific proton or carbon signals of the reactant, intermediates, and products can be integrated to determine their respective concentrations as the reaction progresses. This technique is particularly valuable for identifying and characterizing transient intermediates that may not be observable by other methods.

The following table provides a conceptual representation of data that could be obtained from online NMR monitoring of a hypothetical reaction of this compound.

Online NMR Monitoring of a Reaction of this compound

Time (minutes)Normalized Integral of Reactant PeakNormalized Integral of Intermediate PeakNormalized Integral of Product Peak
01.000.000.00
100.750.150.10
200.550.250.20
300.400.280.32
400.280.220.50
600.100.100.80
900.020.030.95
1200.000.001.00

Academic Applications and Synthetic Utility of 4 Iodo 2 Isopropylaniline Scaffolds

Precursors for Diverse Heterocyclic Scaffolds (e.g., Quinolines, Carbazoles, 3-Oxindoles, Azetidines)

The substituted aniline (B41778) core of 4-Iodo-2-isopropylaniline makes it an ideal starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. sciencescholar.ussciencescholar.us The presence of the iodo and amino groups allows for a variety of cyclization strategies.

Quinolines: The quinoline framework is a key structural motif in many biologically active compounds. iipseries.org Syntheses of quinolines often involve the condensation and cyclization of anilines with carbonyl compounds. The Doebner reaction, for instance, utilizes an aniline, an aldehyde, and pyruvic acid to construct quinoline-4-carboxylic acids. wikipedia.org Research has demonstrated the successful synthesis of 6-iodo-substituted carboxy-quinolines through a one-pot, three-component method using iodo-aniline, pyruvic acid, and various aldehydes. nih.gov This approach highlights the utility of the iodo-aniline scaffold in generating functionalized quinolines with high yields. nih.gov The reaction conditions can be tuned; for example, using acetic acid as a solvent favors the formation of quinoline derivatives, while other conditions might lead to different heterocyclic by-products. nih.gov Another powerful method is the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which provides access to a broad range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Carbazoles: Carbazole derivatives are highly valued for their applications in materials science, owing to their photoconducting and semiconducting properties, as well as for their presence in numerous biologically active alkaloids. nih.govresearchgate.net An efficient and widely used route to carbazoles involves the reaction of o-iodoanilines with silylaryl triflates, followed by a palladium-catalyzed intramolecular cyclization. nih.gov This one-pot, two-step procedure is notable for its good-to-excellent yields and tolerance of various functional groups. nih.govorganic-chemistry.org The this compound scaffold fits the structural requirements of the o-iodoaniline precursor needed for this transformation. Another synthetic strategy involves a palladium-catalyzed amination of cyclic iodonium salts with anilines, which proceeds through a ring-opening/Buchwald-amination cascade to yield N-arylcarbazoles. beilstein-journals.orgnih.govbeilstein-journals.org

3-Oxindoles: The 3-oxindole core is a privileged scaffold found in many natural products and pharmaceuticals. nih.gov While direct cyclization from this compound is not the most common route, anilines are fundamental precursors to the starting materials used in modern oxindole syntheses. For example, a highly regioselective palladium-catalyzed cyclization converts α-chloroacetanilides into oxindoles. These α-chloroacetanilide precursors are readily prepared from the parent aniline through acylation with chloroacetyl chloride. Thus, this compound can be transformed into a suitably substituted precursor for subsequent intramolecular cyclization to form a functionalized 3-oxindole.

Azetidines: Azetidines are strained four-membered nitrogen heterocycles that are increasingly recognized as important motifs in medicinal chemistry. rsc.orgrsc.org The synthesis of azetidines can be challenging, and numerous methods have been developed. rsc.orgorganic-chemistry.org While direct synthesis from anilines is less common, multi-step sequences can utilize anilines as starting points. For instance, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols, where the N-aryl group is introduced via a copper-catalyzed N-arylation reaction with an aniline. organic-chemistry.org Therefore, this compound could be used to introduce the N-(4-iodo-2-isopropylphenyl) moiety into a suitable precursor, which is then cyclized to the corresponding azetidine.

Heterocyclic ScaffoldGeneral Synthetic MethodRole of Iodo-Aniline ScaffoldKey Reagents/Catalysts
QuinolinesDoebner ReactionAniline component in a three-component reaction.Aldehyde, Pyruvic Acid, Acid Catalyst (e.g., TFA) nih.gov
CarbazolesPalladium-Catalyzed Cyclizationo-Iodoaniline precursor for N-arylation and subsequent C-C bond formation.Silylaryl triflate, CsF, Pd(OAc)₂, PCy₃ nih.gov
3-OxindolesIntramolecular α-ArylationPrecursor to α-haloacetanilides which undergo cyclization.Chloroacetyl chloride (for precursor synthesis), Pd catalyst, Ligand, Base nih.gov
AzetidinesN-Arylation followed by CyclizationSource of the N-aryl group for substituted azetidines.β-amino alcohol (precursor), Copper catalyst (for N-arylation) organic-chemistry.org

Intermediate in the Synthesis of Complex Organic Molecules

The true synthetic power of a building block like this compound is demonstrated by its role as an intermediate in the construction of more complex molecular targets. nih.gov The heterocyclic scaffolds described above—quinolines, carbazoles, oxindoles, and azetidines—are themselves often just core fragments of larger, biologically active natural products or designed therapeutic agents. sciencescholar.usrsc.org

For example, the carbazole synthesis developed by Buchwald and co-workers, which utilizes o-iodoanilines, was successfully applied to the total synthesis of the carbazole alkaloid mukonine. nih.gov This demonstrates how a relatively simple starting material, an iodo-aniline, can be elaborated through a sequence of reliable reactions into a complex natural product. The ability to generate diverse and functionalized heterocyclic cores from the this compound scaffold makes it a crucial intermediate for accessing libraries of complex molecules for drug discovery and other applications. nih.gov The iodine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of additional complexity after the core heterocycle has been formed.

Contribution to Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The systematic modification of a lead compound and the subsequent evaluation of its biological effects allow researchers to identify the key structural features responsible for its potency, selectivity, and pharmacokinetic properties.

The this compound scaffold is an excellent tool for SAR studies for several reasons:

Vector for Diversity : It serves as a starting point to generate a library of derivatives with systematic variations. The core heterocyclic scaffolds (quinolines, carbazoles, etc.) can be synthesized, and then the substituents can be modified.

Steric Influence : The isopropyl group provides significant steric bulk ortho to the nitrogen atom. In SAR studies, comparing a derivative containing the isopropyl group to one without it can reveal how steric hindrance in that region of the molecule affects its interaction with a biological target.

Electronic and Lipophilic Modification : The iodine atom is a large, lipophilic halogen. It can participate in halogen bonding and significantly alters the electronic properties of the aromatic ring. Replacing iodine with other halogens (Br, Cl, F) or with hydrogen allows for a systematic probing of these effects.

Handle for Further Functionalization : As mentioned, the C-I bond is readily converted into C-C, C-O, or C-N bonds through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of different functional groups at a late stage in the synthesis, which is highly efficient for building a diverse library of compounds for SAR analysis.

For example, SAR studies on quinoline derivatives have been performed to optimize their activity as antagonists of immunostimulatory DNA sequences. By synthesizing and testing a range of substituted quinolinamines, researchers can determine which functional groups at which positions lead to the most desirable biological profile.

Structural Feature of ScaffoldContribution to SAR StudiesExample of Modification
Isopropyl GroupProbes the effect of steric bulk near the heterocyclic core.Comparison with analogs having smaller (e.g., methyl) or no substituent at the 2-position.
Iodine AtomModulates electronics, lipophilicity, and allows for halogen bonding.Replacement with other halogens, hydrogen, or use in cross-coupling reactions.
Aniline CoreProvides the basic framework for building diverse heterocyclic libraries.Generation of quinoline, carbazole, or other heterocyclic cores.

Development of Functional Materials and Dyes

The utility of this compound extends beyond biology and medicine into the realm of materials science. Aniline derivatives are classic precursors for many classes of dyes, and the specific substituents on the this compound scaffold can be used to tune the optical and electronic properties of such molecules.

Of particular note is the application of carbazoles in the development of functional organic materials. nih.gov Carbazole-based polymers and small molecules are known for their excellent charge-transport, photoconducting, and semiconducting properties. nih.govnih.gov These characteristics make them highly useful in applications such as:

Organic Light-Emitting Diodes (OLEDs) : Carbazoles are often used as host materials or as hole-transporting layers.

Photovoltaics (Solar Cells) : They can be incorporated into dye-sensitized solar cells or organic photovoltaics.

Photorefractive Materials : Used in applications like holographic data storage.

The synthesis of carbazoles from o-iodoanilines provides a direct route from the this compound scaffold to these advanced materials. nih.govorganic-chemistry.org The isopropyl and iodo substituents can be used to modify the properties of the final carbazole-based material. The bulky isopropyl group can disrupt intermolecular packing, which can influence thin-film morphology and charge-carrier mobility. The iodine atom can be replaced with other functional groups to fine-tune the electronic energy levels (HOMO/LUMO) and photophysical properties (absorption/emission wavelengths) of the material.

Conclusion and Future Research Perspectives

Synthesis of Current Understanding and Key Findings

4-Iodo-2-isopropylaniline is an aromatic amine derivative whose full potential in synthetic and materials chemistry is beginning to be understood. As a substituted aniline (B41778), it possesses three key functional sites: the nucleophilic amino group, the reactive carbon-iodine bond, and the sterically influential isopropyl group. The current understanding of this compound is primarily as a versatile synthetic intermediate. The presence of the iodine atom at the para-position and the isopropyl group at the ortho-position to the amine creates a unique electronic and steric profile.

The amino group can undergo standard transformations such as diazotization, acylation, and alkylation. The carbon-iodine bond is a prime site for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, making it a valuable building block for constructing more complex molecular architectures. The isopropyl group, while primarily imparting steric hindrance that can influence regioselectivity in reactions, also increases the lipophilicity of the molecule.

Key findings from related compounds, such as 4-iodoaniline, highlight their crucial role as intermediates in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs). calibrechem.com The iodo-substituent provides a reactive handle for introducing diverse functionalities, a strategy that is central to modern drug discovery. Similarly, polymers incorporating related structures like 2-isopropylaniline (B1208494) have been investigated for applications in electrochemical supercapacitors, suggesting a potential role for this compound in materials science. researchgate.net

While direct synthesis routes for this compound are not extensively documented in dedicated literature, its preparation can be inferred from established methodologies for analogous compounds. These general approaches offer a solid foundation for its synthesis and subsequent chemical exploration.

Table 1: Potential Synthetic Approaches to this compound

Synthetic StrategyPrecursor(s)Key Reagents/ConditionsGeneral Principle
Electrophilic Iodination2-IsopropylanilineIodine (I₂) with an oxidizing agent or N-Iodosuccinimide (NIS)Direct introduction of an iodine atom onto the aromatic ring, directed by the activating amino group.
Sandmeyer Reaction2-Isopropyl-4-nitroaniline1. Reduction (e.g., Sn/HCl) to form the diamine. 2. Diazotization (NaNO₂, HCl). 3. Iodination (KI).Conversion of an amino group to an iodine atom via a diazonium salt intermediate.
Reduction of a Nitro Intermediate4-Iodo-2-isopropyl-1-nitrobenzeneCatalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl)Conversion of a nitro group to an amine without affecting the C-I bond.

Identified Research Gaps and Unexplored Reactivity Domains

Despite its potential, significant research gaps exist in the characterization and application of this compound. The primary gap is the lack of a systematic study of its reactivity. While its participation in common cross-coupling reactions can be predicted, the specific yields, optimal conditions, and substrate scope for this particular molecule remain largely undocumented.

Unexplored Reactivity Domains:

Orthogonal Reactivity: A systematic investigation into the orthogonal reactivity of the amino and iodo groups is needed. Developing selective reaction conditions where one group reacts while the other remains protected or inert would significantly enhance its utility as a building block for multi-step syntheses.

Hypervalent Iodine Chemistry: The potential for oxidizing the iodo-substituent to form hypervalent iodine reagents has not been explored. Such reagents derived from this compound could serve as valuable, metal-free oxidizing agents or group transfer reagents in organic synthesis. nsf.govresearchgate.net

Photocatalysis: The carbon-iodine bond is susceptible to cleavage under photolytic conditions. The application of photoredox catalysis to initiate novel radical-based transformations starting from this compound is a promising and unexplored area.

Polymer Chemistry: While related anilines have been used in conducting polymers, the specific properties that a polymer derived from this compound might possess are unknown. Research into its electropolymerization or incorporation into copolymers could lead to new materials with unique electronic or physical properties. researchgate.net

Emerging Methodologies and Sustainable Chemistry Approaches

Future synthesis and utilization of this compound should prioritize green and sustainable chemistry principles. Several emerging methodologies could be applied to reduce the environmental impact of its production and use.

Enzymatic and Biocatalytic Iodination: Laccase-catalyzed iodination of phenolic compounds using potassium iodide as the iodine source and aerial oxygen as the oxidant has been shown to be a sustainable method. rsc.org Exploring similar enzymatic approaches for the direct and regioselective iodination of 2-isopropylaniline could provide a greener synthetic route.

Mechanochemical Synthesis: Solvent-free mechanochemistry, which involves reactions in the solid state via grinding, offers a way to reduce solvent waste. This has been successfully applied to the iodination of pyrimidine (B1678525) derivatives and could be adapted for aniline synthesis. nih.gov

Flow Chemistry: Continuous flow processes for both the synthesis of substituted anilines and subsequent cross-coupling reactions can offer improved safety, scalability, and efficiency compared to traditional batch methods. acs.org

Sustainable Oxidants: The synthesis of iodinated aromatics often relies on stoichiometric oxidants that generate significant waste. Developing catalytic systems that use sustainable terminal oxidants like hydrogen peroxide or molecular oxygen would represent a significant advance. nsf.govrsc.org This is particularly relevant for potential applications in hypervalent iodine chemistry. researchgate.net

Table 2: Comparison of Traditional vs. Sustainable Methodologies

ProcessTraditional MethodEmerging Sustainable ApproachKey Advantage of Sustainable Approach
IodinationMolecular iodine with stoichiometric oxidants (e.g., nitric acid).Enzyme-catalyzed iodination using KI and O₂. rsc.orgMild conditions, use of benign reagents, reduced waste.
Aniline SynthesisNitroarene reduction using stoichiometric metals (e.g., Sn, Fe).Catalytic transfer hydrogenation or novel amination-aromatization strategies. beilstein-journals.orgresearchgate.netHigher atom economy, avoidance of heavy metal waste.
Reaction ConditionsBatch processing in volatile organic solvents.Mechanochemical (solvent-free) grinding or continuous flow synthesis. nih.govacs.orgReduced solvent use, enhanced safety and scalability.

Outlook for Advanced Applications and Interdisciplinary Research

The unique structure of this compound positions it as a candidate for advanced applications across multiple scientific disciplines.

Medicinal Chemistry and Agrochemicals: As a substituted aniline, it is a prime scaffold for the development of new bioactive molecules. The iodo-substituent can be replaced via cross-coupling to build libraries of compounds for screening as potential pharmaceuticals or agrochemicals. calibrechem.com The isopropyl group can modulate solubility and binding affinity to biological targets.

Materials Science: The compound could serve as a monomer for novel functional polymers. Post-polymerization modification of the C-I bond could be used to tune the electronic, optical, or physical properties of the resulting material, leading to applications in sensors, organic electronics, or specialized coatings.

Supramolecular Chemistry: The amino group can act as a hydrogen bond donor, while the iodine atom can act as a halogen bond donor. This dual functionality makes this compound an interesting building block for designing complex, self-assembling supramolecular structures and crystal engineering.

Probe Development: The aniline core is part of many fluorescent dyes. Derivatization of this compound could lead to the development of novel fluorescent probes for biological imaging or chemical sensing, where the substitution pattern could fine-tune the photophysical properties.

Future research should focus on interdisciplinary collaborations to fully exploit the potential of this molecule. A concerted effort by synthetic chemists to develop efficient and sustainable synthetic routes, by medicinal chemists to explore its biological activity, and by materials scientists to investigate its polymeric and supramolecular properties will be essential to unlock the full value of this compound.

Q & A

Q. What purification techniques address co-eluting byproducts in this compound synthesis?

  • Methodological Answer : Preparative HPLC (gradient elution: 30–70% acetonitrile/water) separates iodinated isomers. Alternatively, recrystallization in ethanol/water mixtures leverages solubility differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.